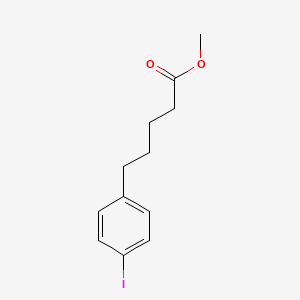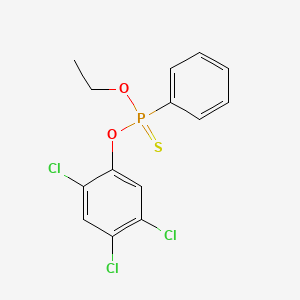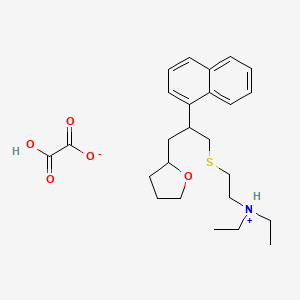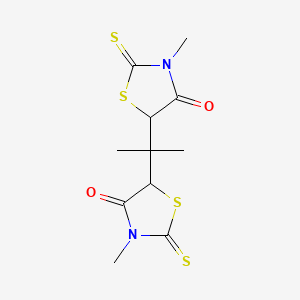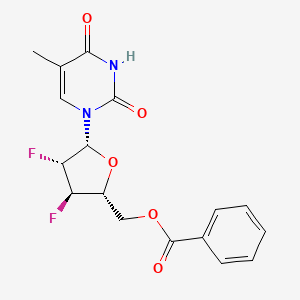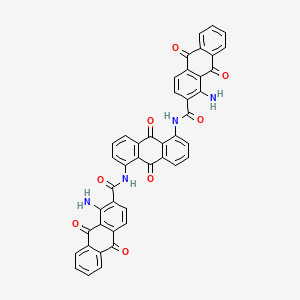
2-Anthracenecarboxamide, N,N'-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[1-amino-9,10-dihydro-9,10-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
bis(2,4,4-trimethylpentyl)phosphinic acid . This compound is a member of the organophosphorus family and is widely used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(2,4,4-trimethylpentyl)phosphinic acid can be synthesized through the reaction of phosphorus trichloride with 2,4,4-trimethylpentanol in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of bis(2,4,4-trimethylpentyl)phosphinic acid often involves a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(2,4,4-trimethylpentyl)phosphinic acid can undergo oxidation reactions to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the phosphinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: such as or are commonly used for oxidation reactions.
Reducing agents: like or are used for reduction reactions.
Substitution reactions: often require and specific to facilitate the reaction.
Major Products:
- Various substituted phosphinic acids from substitution reactions.
Phosphine oxides: from oxidation.
Phosphine derivatives: from reduction.
Applications De Recherche Scientifique
Bis(2,4,4-trimethylpentyl)phosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a tool for probing biological pathways.
Industry: Bis(2,4,4-trimethylpentyl)phosphinic acid is used in the extraction and separation of metals, particularly in the mining industry.
Mécanisme D'action
The mechanism by which bis(2,4,4-trimethylpentyl)phosphinic acid exerts its effects involves the interaction with metal ions and enzymes . The compound can form stable complexes with metal ions, which is useful in extraction processes. In biological systems, it can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors.
Comparaison Avec Des Composés Similaires
- Bis(2-ethylhexyl)phosphoric acid
- Di(2-ethylhexyl)phosphinic acid
- Bis(2,4,4-trimethylpentyl)phosphine oxide
Uniqueness: Bis(2,4,4-trimethylpentyl)phosphinic acid is unique due to its specific branching and steric hindrance provided by the 2,4,4-trimethylpentyl groups. This structural feature enhances its ability to form stable complexes with metal ions and provides selectivity in extraction processes.
Propriétés
Numéro CAS |
68845-15-8 |
|---|---|
Formule moléculaire |
C44H24N4O8 |
Poids moléculaire |
736.7 g/mol |
Nom IUPAC |
1-amino-N-[5-[(1-amino-9,10-dioxoanthracene-2-carbonyl)amino]-9,10-dioxoanthracen-1-yl]-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C44H24N4O8/c45-35-27(17-15-25-33(35)39(51)21-9-3-1-7-19(21)37(25)49)43(55)47-29-13-5-11-23-31(29)41(53)24-12-6-14-30(32(24)42(23)54)48-44(56)28-18-16-26-34(36(28)46)40(52)22-10-4-2-8-20(22)38(26)50/h1-18H,45-46H2,(H,47,55)(H,48,56) |
Clé InChI |
CDUBTZSRLPGVRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NC4=CC=CC5=C4C(=O)C6=C(C5=O)C(=CC=C6)NC(=O)C7=C(C8=C(C=C7)C(=O)C9=CC=CC=C9C8=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


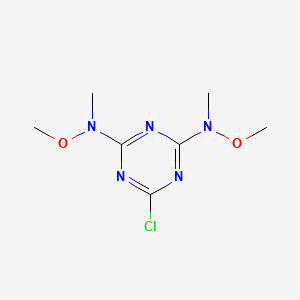
![Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane](/img/structure/B12806733.png)
![4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol](/img/structure/B12806734.png)
![ethane;(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B12806738.png)
![Spiro[cyclohexane-1,8'-tricyclo[7.3.1.02,7]tridecane]-2',13'-diol](/img/structure/B12806741.png)
